Cyclohexanone, 2-methyl-6-(phenylthio)-, cis-
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Overview
Description
Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- is an organic compound with the molecular formula C13H16OS. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a methyl group at the 2-position and a phenylthio group at the 6-position. The “cis-” designation indicates the relative positioning of these substituents on the same side of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is commercially available.
Substitution Reaction: A methyl group is introduced at the 2-position of the cyclohexanone ring using a suitable methylating agent under controlled conditions.
Thioether Formation: The phenylthio group is introduced at the 6-position through a nucleophilic substitution reaction, where a phenylthiol reacts with the cyclohexanone derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-methyl-6-(phenylthio)-, trans-: The trans- isomer has the substituents on opposite sides of the cyclohexane ring.
Cyclohexanone, 2-methyl-: Lacks the phenylthio group.
Cyclohexanone, 6-(phenylthio)-: Lacks the methyl group.
Uniqueness
Cyclohexanone, 2-methyl-6-(phenylthio)-, cis- is unique due to the specific positioning of the methyl and phenylthio groups on the same side of the cyclohexane ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
66032-99-3 |
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Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
(2S,6R)-2-methyl-6-phenylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-,12+/m0/s1 |
InChI Key |
IYYZLLOLTALGGE-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1=O)SC2=CC=CC=C2 |
Canonical SMILES |
CC1CCCC(C1=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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